molecular formula C11H16N2O3 B6597744 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid CAS No. 1248162-34-6

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid

Cat. No. B6597744
CAS RN: 1248162-34-6
M. Wt: 224.26 g/mol
InChI Key: NKDLEGWODNIJAH-UHFFFAOYSA-N
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Description

6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid (6-DPCA) is a novel organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 6-DPCA is a white crystalline solid with a molecular weight of 222.28 g/mol and a melting point of 90°C. It is an important intermediate in the synthesis of various pharmaceuticals and has been used as a reactant in various organic reactions. 6-DPCA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid has been used as a reactant in various organic reactions, such as the synthesis of various pharmaceuticals. It has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In particular, 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme tyrosine kinase, and as a reactant in the synthesis of various drugs.

Mechanism of Action

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid acts as a catalyst in the synthesis of various pharmaceuticals and biologically active compounds. It is believed to act by facilitating the formation of a reactive intermediate, which can then be used to form the desired product. The exact mechanism of action is not yet fully understood, but it is believed to involve the formation of a reactive intermediate that is stabilized by the presence of the DPCA.
Biochemical and Physiological Effects
6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid has been studied for its potential applications in the fields of biochemistry and physiology. In particular, it has been used in the synthesis of various inhibitors of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid has also been studied for its potential applications in the field of pharmacology, as it has been used as a reactant in the synthesis of various drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid in laboratory experiments. For example, it is not very soluble in water, and its solubility in other solvents is limited. Additionally, it is not very reactive and may require the use of other reactants to facilitate the desired reaction.

Future Directions

There are many potential future directions for the use of 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid in scientific research. For example, it could be used to synthesize more complex compounds, such as inhibitors of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid could be used to synthesize various drugs, such as anti-cancer or anti-inflammatory drugs. Additionally, 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid could be used in the synthesis of other biologically active compounds, such as enzymes or hormones. Finally, 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid could be used as a reactant in the synthesis of various organic compounds, such as polymers or dyes.

Synthesis Methods

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid is synthesized from 3-amino-4-methylpyridine, which is reacted with dimethylaminopropylchloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product. The reaction is carried out in a polar solvent, such as ethanol, and the reaction temperature is usually kept at 40–50°C. The product is then purified by recrystallization from ethanol or ethyl acetate.

properties

IUPAC Name

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDLEGWODNIJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid

CAS RN

1248162-34-6
Record name 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid
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